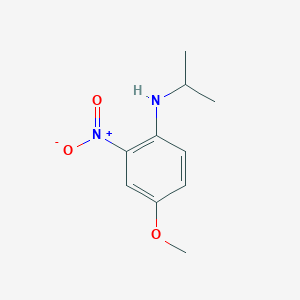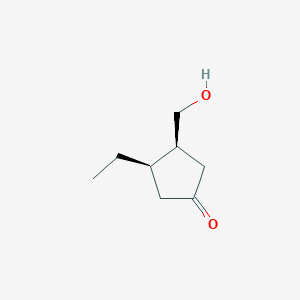![molecular formula C15H12F2O3 B8481210 Ethyl 2',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B8481210.png)
Ethyl 2',4'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carboxylate
Descripción general
Descripción
Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate is a chemical compound known for its unique structural properties and potential applications in various scientific fields. It is characterized by the presence of two fluorine atoms, a hydroxyl group, and an ester functional group attached to a biphenyl backbone. This compound is of interest due to its potential use in pharmaceuticals, agrochemicals, and material sciences.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is used to form the biphenyl core. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base . The hydroxyl and ester groups are then introduced through subsequent functionalization steps, such as esterification and hydroxylation reactions .
Industrial Production Methods: In an industrial setting, the production of Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde under specific conditions.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity towards these targets. The hydroxyl and ester groups contribute to its overall reactivity and stability. The compound may modulate biological pathways by inhibiting enzyme activity or altering receptor signaling .
Comparación Con Compuestos Similares
Diflunisal: 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylic acid, known for its anti-inflammatory properties.
Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core.
Uniqueness: Ethyl 2’,4’-Difluoro-4-hydroxy[1,1’-biphenyl]-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine atoms and an ester group differentiates it from other similar compounds, enhancing its potential for diverse applications in research and industry .
Propiedades
Fórmula molecular |
C15H12F2O3 |
|---|---|
Peso molecular |
278.25 g/mol |
Nombre IUPAC |
ethyl 5-(2,4-difluorophenyl)-2-hydroxybenzoate |
InChI |
InChI=1S/C15H12F2O3/c1-2-20-15(19)12-7-9(3-6-14(12)18)11-5-4-10(16)8-13(11)17/h3-8,18H,2H2,1H3 |
Clave InChI |
YHZSWAZWTXVQLV-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(C=CC(=C1)C2=C(C=C(C=C2)F)F)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide](/img/structure/B8481137.png)








![3-[4-(2,6-Dimethylphenyl)piperazin-1-yl]propionitrile](/img/structure/B8481205.png)

